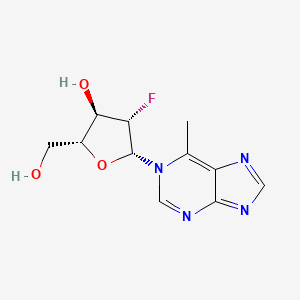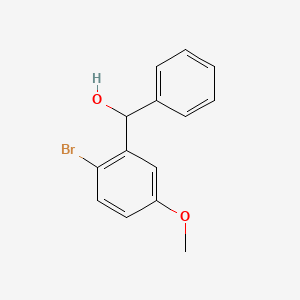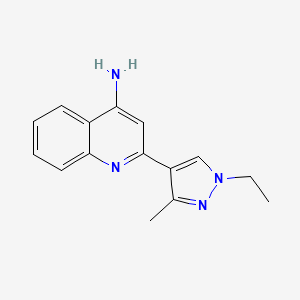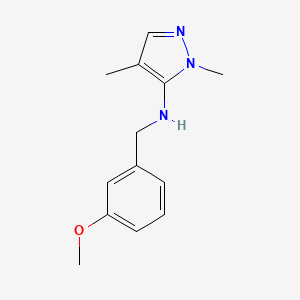![molecular formula C9H14N4O2 B11746751 (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide is a complex organic compound that features an oxolane ring, an imidazole group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the imidazole group and the carbohydrazide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The imidazole group can be oxidized under specific conditions.
Reduction: The carbohydrazide moiety can be reduced to form different derivatives.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxides, while reduction of the carbohydrazide moiety can produce hydrazine derivatives.
Scientific Research Applications
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzyme active sites, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxamide
- (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-thiohydrazide
Uniqueness
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2R,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide |
InChI |
InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8+/m0/s1 |
InChI Key |
HTSOHAFZKGZSQA-JGVFFNPUSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CN2C=CN=C2)C(=O)NN |
Canonical SMILES |
C1COC(C1CN2C=CN=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746683.png)

![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746699.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)



![1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746718.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746728.png)
![3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746735.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746739.png)

